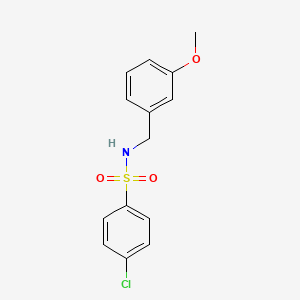![molecular formula C24H26N2O4S B6067160 (3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as GSK-J4, and it is a potent inhibitor of the histone demethylase enzyme JMJD3.
Mecanismo De Acción
The mechanism of action of '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' involves the inhibition of the histone demethylase enzyme JMJD3. This enzyme plays a crucial role in the regulation of gene expression, and its inhibition can lead to changes in gene expression. The inhibition of JMJD3 by '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' can lead to the suppression of cancer cell growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, it can protect the brain from damage caused by oxidative stress by reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' has several advantages for lab experiments. It is a potent inhibitor of the histone demethylase enzyme JMJD3, making it a valuable tool for studying the role of this enzyme in various biological processes. It also has anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for studying various diseases and conditions. However, there are some limitations to using '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' in lab experiments. It can be toxic to cells at high concentrations, and its effects on other enzymes and biological processes are not well understood.
Direcciones Futuras
There are several future directions for research on '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone'. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its effects on other enzymes and biological processes to gain a better understanding of its mechanism of action. Additionally, the development of more potent and selective inhibitors of JMJD3 could lead to the development of new therapies for various diseases and conditions.
Métodos De Síntesis
The synthesis of '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' involves several steps. The first step involves the reaction of 3-isopropoxybenzaldehyde with piperidine in the presence of acetic acid to form 3-isopropoxyphenylpiperidin-3-ylmethanol. The second step involves the reaction of 3-isopropoxyphenylpiperidin-3-ylmethanol with 8-quinolinesulfonyl chloride in the presence of triethylamine to form '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol. The final step involves the oxidation of '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol with potassium permanganate to form '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone'.
Aplicaciones Científicas De Investigación
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. It also has anti-inflammatory properties and can reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties and can protect the brain from damage caused by various factors such as oxidative stress.
Propiedades
IUPAC Name |
(3-propan-2-yloxyphenyl)-(1-quinolin-8-ylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17(2)30-21-11-3-8-19(15-21)24(27)20-10-6-14-26(16-20)31(28,29)22-12-4-7-18-9-5-13-25-23(18)22/h3-5,7-9,11-13,15,17,20H,6,10,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNUXKGNVMTABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1,3-benzoxazol-2-yl)phenoxy]-5-nitrophthalonitrile](/img/structure/B6067078.png)
![3-[amino(4-phenyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6067079.png)
![N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B6067081.png)


![N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B6067102.png)
![2-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6067107.png)
![1-[1-(3-ethynylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6067117.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6067135.png)
![2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6067143.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6067173.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B6067174.png)